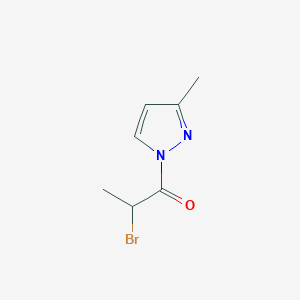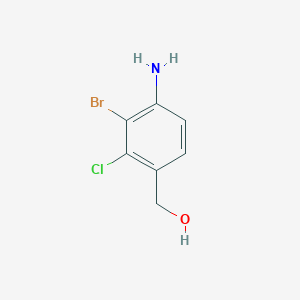
N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine is an organosilicon compound characterized by the presence of four trimethylsilyl groups attached to a hexanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine typically involves the reaction of hexanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Hexanediamine+4(Trimethylsilyl chloride)→N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine+4(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, leading to the formation of hexanediamine and trimethylsilanol.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of hexanediamine can be formed.
Hydrolysis: The primary products are hexanediamine and trimethylsilanol.
科学的研究の応用
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines, allowing for selective reactions at other sites.
Materials Science: The compound can be used in the synthesis of silicon-containing polymers and materials.
Biological Studies: Its derivatives may be explored for potential biological activity, although specific applications are less documented.
作用機序
The mechanism of action for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine primarily involves its ability to act as a protecting group. The trimethylsilyl groups shield the amine functionalities, preventing unwanted reactions. This protection can be removed under specific conditions, allowing for subsequent reactions at the amine sites.
類似化合物との比較
Similar Compounds
N,n,n’,n’-tetrakis(trimethylsilyl)-1,5-pentanediamine: Similar structure but with a pentanediamine backbone.
N,n,n’,n’-tetrakis(trimethylsilyl)diaminosulfide: Contains sulfur in place of the hexanediamine backbone.
Uniqueness
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine is unique due to its specific hexanediamine backbone, which provides different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and materials science.
特性
分子式 |
C18H48N2Si4 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(trimethylsilyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H48N2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18-20(23(7,8)9)24(10,11)12/h13-18H2,1-12H3 |
InChIキー |
CANXFLFXXVYNEC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CCCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
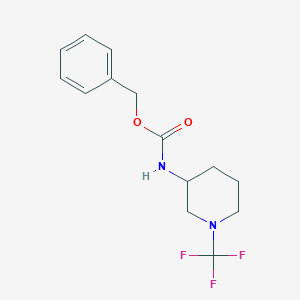
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)

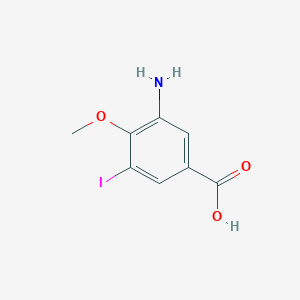
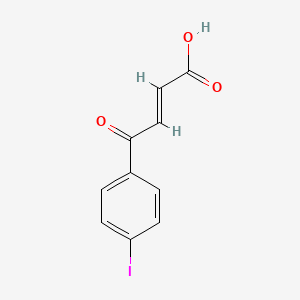
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)

